molecular formula C6H13ClN2O B1531551 5-Amino-6-methylpiperidin-2-one hydrochloride CAS No. 2098107-90-3

5-Amino-6-methylpiperidin-2-one hydrochloride

Cat. No.: B1531551
CAS No.: 2098107-90-3
M. Wt: 164.63 g/mol
InChI Key: RZOMFCWJUIDGSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-6-methylpiperidin-2-one hydrochloride is a chiral piperidin-2-one derivative offered For Research Use Only. This compound serves as a valuable synthetic intermediate and building block in organic chemistry and medicinal chemistry research. The core piperidin-2-one scaffold is of significant interest in pharmaceutical development, and the functionalization with both amino and methyl groups provides multiple sites for chemical modification . Researchers can utilize this chemical to synthesize more complex molecular structures for various applications, including the exploration of new pharmacologically active compounds. The hydrochloride salt form typically enhances the compound's stability and solubility, facilitating its handling in various experimental conditions . As a building block, its applications extend to the discovery and development of new therapeutic agents, where such specialized heterocycles are often key structural components. The related base compound, 5-Amino-6-methylpiperidin-2-one, has a molecular formula of C 6 H 12 N 2 O and a molecular weight of 128.17 g/mol . Proper storage in an inert atmosphere at cool temperatures is recommended to maintain the integrity of this and similar research compounds . This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-amino-6-methylpiperidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O.ClH/c1-4-5(7)2-3-6(9)8-4;/h4-5H,2-3,7H2,1H3,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZOMFCWJUIDGSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCC(=O)N1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation Reaction

  • Starting Materials: 3,4-Diaminotoluene and urea
  • Solvent System: Aromatic solvents such as 1,2-dimethylbenzene, ethylbenzene, 1,3-dimethylbenzene, or mixed xylenes
  • Reaction Conditions:
    • Temperature: 120–140 °C
    • The reaction is carried out under reflux conditions to facilitate condensation.
  • Process Notes:
    • After condensation, moisture is removed using a water separator to improve product quality.
    • Tail gases produced during the reaction are directed to a boiler furnace for combustion, reducing environmental impact.
  • Product: 5-Methylpiperidin-2-one intermediate (or related benzimidazolone derivatives in some patents)
  • Yield: Up to 99% reported for this step

Nitration

  • Substrate: 5-Methylpiperidin-2-one intermediate
  • Nitrating Agents and Solvents:
    • Recyclable acetic acid or chlorobenzene as solvent
    • Nitric acid added dropwise to control reaction rate
  • Reaction Conditions:
    • Temperature: 40–80 °C
    • Reaction time controlled to avoid over-nitration
  • Process Notes:
    • The nitration is performed in a controlled manner with cooling water to maintain temperature and avoid side reactions.
    • After nitration, the product is filtered and washed to neutral pH.
  • Product: 5-Nitro-6-methylpiperidin-2-one
  • Yield: Approximately 99%

Reduction (Catalytic Hydrogenation)

  • Substrate: 5-Nitro-6-methylpiperidin-2-one
  • Catalyst: Nickel catalyst (20 kg for large-scale reaction)
  • Solvent: Methanol-water mixture (methanol concentration 30–90%)
  • Reaction Conditions:
    • Temperature: 60–80 °C
    • Hydrogen pressure: 1.0–3.0 MPa
    • Reaction time: Approximately 1 hour until complete reduction confirmed by sampling
  • Process Notes:
    • The reaction is performed in an autoclave with nitrogen purging to replace air.
    • After reduction, the catalyst is filtered out and methanol is recovered by distillation.
    • The product precipitates upon cooling and is collected by filtration, washed, and dried.
  • Product: 5-Amino-6-methylpiperidin-2-one hydrochloride (after acidification)
  • Yield: Around 93.5%

Summary Table of Preparation Parameters and Yields

Step Starting Material Conditions Solvent(s) Catalyst Temperature (°C) Pressure (MPa) Yield (%) Notes
1. Condensation 3,4-Diaminotoluene + Urea Reflux, moisture removal 1,2-Dimethylbenzene, ethylbenzene, mixed xylenes None 120–140 Atmospheric ~99 Tail gas burned to boiler furnace
2. Nitration 5-Methylpiperidin-2-one Dropwise nitric acid addition Acetic acid or chlorobenzene None 40–80 Atmospheric ~99 Controlled temperature, neutral wash
3. Reduction 5-Nitro-6-methylpiperidin-2-one Catalytic hydrogenation Methanol-water (30–90% MeOH) Nickel catalyst 60–80 1.0–3.0 ~93.5 Catalyst filtration, methanol recovery

Research Findings and Analysis

  • Yield and Efficiency: The combined yield for the three-step process reaches approximately 90–92%, which is significantly higher compared to other reported methods. This efficiency is attributed to optimized reaction conditions and solvent recycling.
  • Environmental Considerations: The use of recyclable solvents such as acetic acid and aromatic hydrocarbons, coupled with tail gas combustion, reduces environmental impact. Ammonia nitrogen in wastewater is also minimized by this process.
  • Catalyst Choice: Nickel catalyst is preferred for the reduction step due to its effectiveness and cost-efficiency. The hydrogenation is conducted under moderate pressure and temperature, ensuring safety and scalability.
  • Process Scalability: The described method is suitable for industrial-scale production, with reaction volumes reaching several thousand liters in autoclaves and reactors.
  • Purity and Stability: The final product precipitates upon cooling and is isolated by filtration, which aids in obtaining a pure and stable hydrochloride salt form.

Additional Notes

  • The compound 5-Amino-6-methylpiperidin-2-one hydrochloride is also referenced under synonyms such as 5-(aminomethyl)-6-methylpiperidin-2-one hydrochloride, with molecular weight approximately 178.66 g/mol.
  • While other amino-substituted compounds are prepared by different methods (e.g., amino-phenol derivatives), the above process is specifically optimized for the piperidinone hydrochloride derivative and is distinct from unrelated amino compound syntheses.

Chemical Reactions Analysis

Types of Reactions: 5-Amino-6-methylpiperidin-2-one hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The compound can be reduced to form a corresponding amine.

  • Substitution: The compound can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

  • Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.

Major Products Formed:

  • Oxidation: Formation of 5-nitro-6-methylpiperidin-2-one.

  • Reduction: Formation of 5-amino-6-methylpiperidin-2-one.

  • Substitution: Formation of various substituted piperidines.

Scientific Research Applications

Organic Synthesis

5-Amino-6-methylpiperidin-2-one hydrochloride serves as a crucial intermediate in the synthesis of various organic compounds. Its ability to undergo multiple chemical reactions—such as oxidation, reduction, and substitution—makes it valuable in creating more complex structures.

Chemical Reactions

  • Oxidation : Converts the amino group to nitro groups.
  • Reduction : Produces corresponding amines.
  • Substitution : Engages in nucleophilic substitution reactions with various reagents.

Medicinal Chemistry

The compound is under investigation for its potential therapeutic benefits. Studies have highlighted its role in modulating biological pathways, particularly in cancer treatment and neurological disorders.

Anticancer Activity

Research indicates that piperidine derivatives, including 5-Amino-6-methylpiperidin-2-one hydrochloride, exhibit cytotoxic effects against various cancer cell lines. For example:

  • Study Findings : Significant growth inhibition of FaDu hypopharyngeal tumor cells was observed, with mechanisms involving apoptosis induction and cell cycle arrest.
CompoundIC50 (μM)Mechanism of Action
Compound I8.6Histone acetyltransferase inhibition
Compound II1.6Apoptosis promotion via p53 activation
Compound III2.8Inhibition of cell proliferation

Neuropharmacological Potential

The compound may influence neurotransmitter systems, suggesting applications in treating conditions like Alzheimer's disease through cholinesterase inhibition and neuroprotection.

The biological properties of 5-Amino-6-methylpiperidin-2-one hydrochloride are attributed to its interactions with enzymes and receptors:

  • Enzyme Inhibition : Alters metabolic pathways.
  • Receptor Modulation : Acts on various receptors influencing cell signaling.

Anticancer Effects Study

A study demonstrated that derivatives related to this compound showed significant cytotoxicity against specific cancer cell lines compared to standard treatments like bleomycin. The mechanism involved apoptosis induction.

Neuropharmacological Investigation

Another study suggested that this compound could modulate cholinergic pathways, indicating potential therapeutic roles in neurodegenerative diseases by inhibiting cholinesterase activity.

Mechanism of Action

The mechanism by which 5-Amino-6-methylpiperidin-2-one hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 5-amino-6-methylpiperidin-2-one hydrochloride with key structural analogs identified in the evidence:

Compound Name Substituents Molecular Formula Molecular Weight CAS/Code Key Differences
5-Amino-6-methylpiperidin-2-one hydrochloride -NH₂ (C5), -CH₃ (C6) C₆H₁₁ClN₂O (inferred) ~164–180 (estimated) Not provided Reference compound; lacks complex substituents.
(6R)-6-(Aminomethyl)piperidin-2-one hydrochloride -CH₂NH₂ (C6) C₆H₁₃ClN₂O 164.63 2126143-91-5 Aminomethyl group at C6 instead of C5-amino and C6-methyl; stereochemistry specified.
5-Amino-1-cyclopropyl-6-(1-methylimidazol-5-yl)piperidin-2-one dihydrochloride -NH₂ (C5), cyclopropyl (C1), -imidazole (C6) C₁₃H₂₀Cl₂N₄O (inferred) ~345.2 (estimated) N/A Dihydrochloride salt; bulky substituents (cyclopropyl, imidazole) alter steric and electronic profiles.
(5S,6S)-5-Amino-1-methyl-6-(3-methylimidazol-4-yl)piperidin-2-one hydrochloride -NH₂ (C5), -CH₃ (C1), -methylimidazole (C6) C₁₁H₁₈ClN₃O (inferred) ~267.7 (estimated) OMXX-284149-01 Chiral centers (5S,6S); methylimidazole substituent enhances aromatic interactions.
3-Amino-3-methylpyrrolidin-2-one -NH₂ (C3), -CH₃ (C3) C₅H₁₀N₂O 114.15 Not provided Pyrrolidinone (5-membered ring) with amino and methyl groups on C3; reduced ring size impacts conformation.

Biological Activity

5-Amino-6-methylpiperidin-2-one hydrochloride is a synthetic compound belonging to the piperidine class, characterized by its bicyclic structure and functional groups that contribute to its biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The structure of 5-Amino-6-methylpiperidin-2-one hydrochloride includes:

  • A six-membered piperidine ring.
  • An amino group at the 5-position.
  • A methyl group at the 6-position.
  • A ketone functional group at position 2.

The hydrochloride form enhances solubility in aqueous environments, making it suitable for various biological studies.

The biological activity of 5-Amino-6-methylpiperidin-2-one hydrochloride is primarily attributed to its interaction with specific enzymes and receptors. It is believed to exert effects through the following mechanisms:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Modulation : It may act as a ligand for various receptors, influencing signal transduction pathways critical for cell survival and proliferation.

Anticancer Activity

Recent studies have indicated that piperidine derivatives, including 5-Amino-6-methylpiperidin-2-one hydrochloride, possess anticancer properties. For instance, compounds with similar structures have shown efficacy in reducing the growth of hematological cancer cell lines and promoting apoptosis through the upregulation of genes such as p53 and Bax .

Compound IC50 (μM) Mechanism of Action
Compound I8.6Histone acetyltransferase inhibition
Compound II1.6Apoptosis promotion via p53 activation
Compound III2.8Inhibition of cell proliferation

Neurotransmitter Modulation

The compound's structural features suggest potential applications in modulating neurotransmitter systems. Its ability to interact with neurotransmitter receptors could position it as a candidate for treating neurological disorders .

Case Studies

  • Study on Anticancer Effects : A study reported that derivatives of piperidine, including those related to 5-Amino-6-methylpiperidin-2-one hydrochloride, exhibited significant cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin. The mechanism involved apoptosis induction and cell cycle arrest .
  • Neuropharmacological Investigation : Another investigation highlighted the compound's potential in modulating cholinergic pathways, suggesting its role in treating diseases such as Alzheimer's by inhibiting cholinesterase and promoting neuroprotective effects .

Comparative Analysis with Similar Compounds

To understand the unique properties of 5-Amino-6-methylpiperidin-2-one hydrochloride, it is essential to compare it with structurally similar compounds:

Compound Name Structural Features Unique Aspects
1-Methylpiperidin-2-oneMethyl group at position 1Lacks aminomethyl functionality
6-Aminopiperidin-2-oneAmino group at position 6No ketone group present
5-Amino-6-methylpiperidin-2-oneAmino group at position 5Unique combination of functional groups

This table illustrates how the specific arrangement of functional groups in 5-Amino-6-methylpiperidin-2-one hydrochloride may confer distinct biological activities not observed in its analogs .

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing 5-Amino-6-methylpiperidin-2-one hydrochloride with high purity?

  • Methodological Answer : Synthesis requires multi-step protocols involving nucleophilic substitution and cyclization reactions. Key steps include:

  • Reagent selection : Use of 6-methylpiperidin-2-one precursors and ammonia sources for amino group introduction under controlled pH (e.g., buffered conditions to avoid side reactions) .
  • Reaction optimization : Temperature control (typically 50–80°C) and inert atmospheres (e.g., nitrogen) to prevent oxidation of the amine group .
  • Purification : Recrystallization in polar solvents (e.g., ethanol/water mixtures) or column chromatography with silica gel and methanol/dichloromethane eluents to isolate the hydrochloride salt .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to verify the piperidinone ring, methyl, and amino substituents. D2_2O exchange experiments confirm the presence of exchangeable protons in the amino group .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate the molecular ion peak ([M+H]+^+) and isotopic pattern matching the molecular formula .
  • HPLC : Reverse-phase chromatography with UV detection (210–254 nm) to assess purity (>98%) and detect trace impurities like unreacted precursors .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles to avoid skin/eye contact. Fume hoods for weighing and dissolution due to potential dust inhalation risks .
  • Storage : Airtight containers in cool (2–8°C), dry conditions to prevent hygroscopic degradation. Avoid prolonged storage, as hydrochloride salts may decompose, releasing hazardous gases (e.g., HCl) .
  • Spill management : Neutralize spills with sodium bicarbonate and dispose of waste via approved chemical disposal programs .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound (e.g., unexpected peaks in NMR)?

  • Methodological Answer :

  • Dynamic effects analysis : Investigate tautomerism or conformational changes in the piperidinone ring using variable-temperature NMR to identify equilibrium states .
  • Impurity profiling : Compare experimental MS/MS fragmentation patterns with theoretical predictions to trace unexpected peaks to byproducts (e.g., oxidation of the methyl group) .
  • Cross-validation : Use complementary techniques like IR spectroscopy to confirm functional groups (e.g., C=O stretch at ~1680 cm1^{-1}) and X-ray crystallography for absolute configuration verification .

Q. What strategies optimize yield in large-scale synthesis while maintaining stereochemical integrity?

  • Methodological Answer :

  • Catalytic systems : Employ asymmetric catalysis (e.g., chiral palladium complexes) for enantioselective synthesis of the piperidinone ring .
  • Process monitoring : In-line FTIR or Raman spectroscopy to track reaction progress and adjust parameters (e.g., pH, temperature) in real time .
  • Solvent engineering : Switch from THF to dimethylacetamide (DMA) to enhance solubility of intermediates and reduce side reactions .

Q. How does the hydrochloride salt form influence stability and bioactivity in pharmacological studies?

  • Methodological Answer :

  • Stability studies : Accelerated stability testing (40°C/75% RH) with HPLC monitoring to assess degradation pathways (e.g., hydrolysis of the lactam ring) .
  • Solubility vs. bioavailability : Compare dissolution rates of the free base and hydrochloride salt in simulated gastric fluid (pH 1.2) using UV-Vis spectroscopy. The hydrochloride form typically shows higher aqueous solubility, enhancing in vitro bioactivity .
  • Ion-pair effects : Conduct molecular dynamics simulations to evaluate counterion interactions with biological membranes, which may affect cellular uptake .

Q. What experimental designs are effective for studying interactions between this compound and biological targets (e.g., enzymes)?

  • Methodological Answer :

  • Surface plasmon resonance (SPR) : Immobilize target proteins (e.g., kinases) on sensor chips to measure binding kinetics (kon_\text{on}, koff_\text{off}) and affinity (KD_\text{D}) .
  • Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish binding modes (e.g., hydrophobic vs. electrostatic interactions) .
  • Mutagenesis studies : Combine with computational docking (e.g., AutoDock Vina) to identify key residues in the binding pocket and validate via site-directed mutagenesis .

Methodological Notes

  • Data Interpretation : Always cross-reference spectral data with literature values for analogous piperidinone derivatives to identify anomalies .
  • Ethical Compliance : Adhere to institutional guidelines for in vivo studies, including dose optimization to minimize toxicity risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Amino-6-methylpiperidin-2-one hydrochloride
Reactant of Route 2
5-Amino-6-methylpiperidin-2-one hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.